2-Acetoxy-2'-trifluorobenzophenone
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Overview
Description
2-Acetoxy-2’-trifluorobenzophenone is a synthetic compound belonging to the class of benzophenones. It is characterized by its unique chemical structure, which includes an acetoxy group and a trifluoromethyl group attached to a benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’-trifluorobenzophenone typically involves the reaction of 2-trifluoromethylbenzoyl chloride with phenol in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of 2-Acetoxy-2’-trifluorobenzophenone is carried out in cGMP synthesis workshops, ensuring high purity and quality. The production process involves large-scale reactions under controlled conditions to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2’-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Scientific Research Applications
2-Acetoxy-2’-trifluorobenzophenone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxybenzophenone
- 2-Trifluoromethylbenzophenone
- 2-Hydroxy-2’-trifluorobenzophenone
Uniqueness
2-Acetoxy-2’-trifluorobenzophenone is unique due to the presence of both an acetoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
[2-[2-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-9-5-3-7-12(14)15(21)11-6-2-4-8-13(11)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSAINOAGETFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641556 |
Source
|
Record name | 2-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-93-8 |
Source
|
Record name | 2-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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